
(2-(氨基甲基)苯基)硼酸
描述
(2-(Aminomethyl)phenyl)boronic acid is a derivative of phenylboronic acid that contains an ortho-aminomethyl functional group. This structural feature is significant in the context of boronic acid chemistry, as it influences the reactivity and binding properties of the molecule. The presence of the aminomethyl group adjacent to the boronic acid moiety has been shown to enhance the molecule's ability to form boronate esters with diols, such as sugars, which is a critical aspect in the development of sensors for carbohydrates .
Synthesis Analysis
The synthesis of amino-functionalized phenylboronic acids typically involves the protection of the amine group, followed by a halogen-lithium exchange reaction, and subsequent addition of a borate source. For example, the synthesis of 4-amino-3-fluorophenylboronic acid, a related compound, was achieved by protecting the amine group of 4-bromo-2-fluoroaniline, followed by lithium-bromine exchange, addition of trimethyl borate, and acidic hydrolysis, yielding a 47% product . Although not the exact compound , this synthesis route provides insight into the general methods used to synthesize amino-functionalized phenylboronic acids.
Molecular Structure Analysis
The molecular structure of amino-functionalized phenylboronic acids is characterized by the presence of the boronic acid group and the adjacent aminomethyl group. The ortho-aminomethyl group is known to lower the pKa of the boronic acid, which is beneficial for binding with diols at physiological pH levels. The X-ray crystal structure of related compounds, such as 4-amino-3-fluorophenylboronic acid, has been measured, providing detailed information on the geometry and electronic structure of these molecules .
Chemical Reactions Analysis
The ortho-aminomethyl group in phenylboronic acids plays a crucial role in the kinetics of boronate ester formation. It acts as a general acid to facilitate the departure of the leaving group in the reaction with diols, such as fructose. This group also enhances the affinity of the boronic acid for diols at neutral pH, which is essential for the development of sensors and other applications . Additionally, boronic acids are widely used in various organic reactions, including Suzuki cross-coupling and the Petasis reaction, due to their ability to form stable covalent bonds with carbon .
Physical and Chemical Properties Analysis
The physical and chemical properties of (2-(Aminomethyl)phenyl)boronic acid are influenced by the ortho-aminomethyl group. This group not only affects the acidity of the boronic acid but also its reactivity towards diols. The kinetics of boronate ester formation with sugars like fructose show a first-order kinetic dependence at lower concentrations, shifting to zero-order at higher concentrations, indicating a rate-determining step involving an intermediate species . The boronic acid derivatives are also known for their ability to form stable complexes with various biological molecules, which is exploited in the design of enzyme
科学研究应用
作用机制
Mode of Action
The compound is often used in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . In this reaction, the boronic acid acts as a nucleophile, transferring its organic group to a palladium catalyst .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with an electrophilic organic group . In the transmetalation step, the organic group of the boronic acid is transferred from boron to palladium .
Pharmacokinetics
The rate of hydrolysis of these compounds is influenced by the pH and can be considerably accelerated at physiological pH .
Result of Action
The primary result of the action of (2-(Aminomethyl)phenyl)boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This allows for the synthesis of a wide range of organic compounds .
Action Environment
The action of (2-(Aminomethyl)phenyl)boronic acid is influenced by environmental factors such as pH and the presence of water . The compound’s stability can be compromised in aqueous environments, particularly at physiological pH . Therefore, these factors must be carefully considered when using this compound for pharmacological purposes .
属性
IUPAC Name |
[2-(aminomethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4,10-11H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIUTNQGRDQRHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CN)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586015 | |
| Record name | [2-(Aminomethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
248274-03-5 | |
| Record name | [2-(Aminomethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




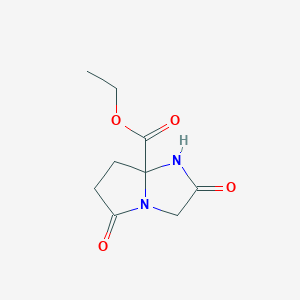
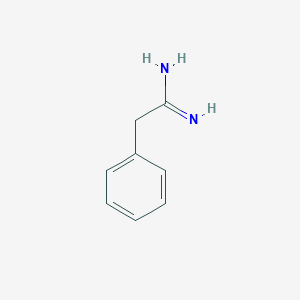
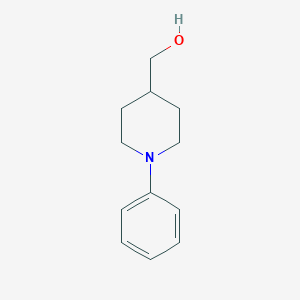
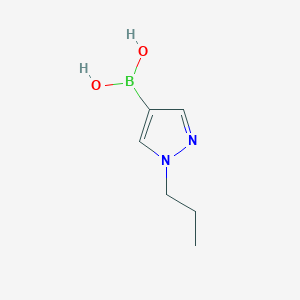
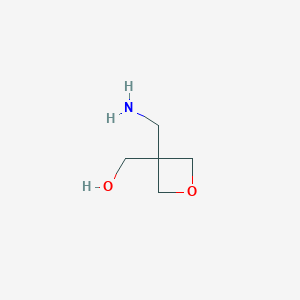
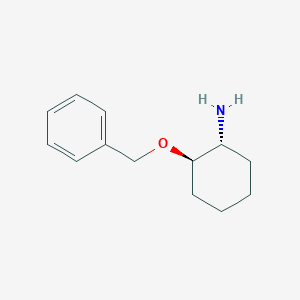
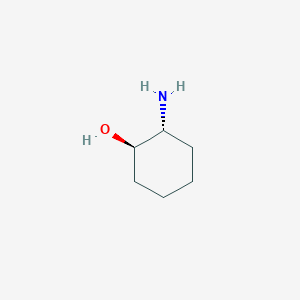



![3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,cis-(9CI)](/img/structure/B150875.png)

